7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Chemical Reactions Analysis
Thiophene is aromatic as indicated by its extensive substitution reactions . In most of its reactions, it resembles benzene .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
- Electroluminescent Materials : Researchers have explored the use of 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane as a cyclometalating ligand in the design of deep-red emissive ionic iridophosphors. These iridophosphors exhibit high photoluminescence quantum yields (PLQYs) and efficient electroluminescence, making them promising candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Solution-Processed Devices : The compound’s solution-processability enables cost-effective fabrication of electroluminescent devices. It has been used as a triplet emitter in solution-processed deep-red OLEDs, achieving external quantum efficiencies of up to 10.2% .
- Morphology Control : A related thiophene derivative, 7,9-di(thiophen-2-yl)-8H-cyclopenta[a]acenaphthylen-8-one (DTCPA), has been studied for its solvent-dependent morphological behavior. Understanding how this compound interacts with different solvents can inform materials design and self-assembly strategies .
- Proteomics : 2-Thiophen-2-yl-thiazolidine (a close relative) is used in proteomics research. Its biochemical properties make it valuable for studying protein interactions and functions .
Organic Electronics and Optoelectronics
Materials Chemistry
Biochemical Research
Mechanism of Action
While the specific mechanism of action for “7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane” is not available, thiophene derivatives are known to be remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
The future directions in the field of thiophene research involve the design and discovery of new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch . There are still enormous numbers of pharmacologically active heterocyclic compounds which are in regular clinical use .
properties
IUPAC Name |
7-thiophen-2-yl-4-thiophen-2-ylsulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S4/c15-20(16,13-4-2-9-19-13)14-6-5-12(18-10-7-14)11-3-1-8-17-11/h1-4,8-9,12H,5-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTTXBYFDQPCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.